molecular formula C₂₈H₂₈N₆O₄ B1160888 N1-(2-Carboxyethyl) Ibrutinib

N1-(2-Carboxyethyl) Ibrutinib

Cat. No.: B1160888
M. Wt: 512.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Carboxyethyl) Ibrutinib is a high-purity pharmaceutical impurity and metabolite of Ibrutinib . Ibrutinib is a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia . The drug works by covalently binding to the Cys-481 residue in the ATP-binding domain of BTK, thereby inhibiting B-cell receptor signaling pathways that are critical for the proliferation and survival of malignant B-cells . The characterization and monitoring of process-related impurities and metabolites like this compound are essential during the drug development and manufacturing process. This compound serves as a critical reference standard for analytical research applications, including method development, method validation (AMV), and Quality Control (QC) testing to ensure the safety, efficacy, and consistency of Ibrutinib formulations in accordance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production . The molecular formula of this compound is C₂₈H₂₈N₆O₄, and it has a molecular weight of 512.57 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₈H₂₈N₆O₄

Molecular Weight

512.56

Synonyms

(R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid

Origin of Product

United States

Chemical Structure and Molecular Properties for Research Applications

Elucidation of (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid

The structure consists of a central pyrazolo[3,4-d]pyrimidine core. A (R)-piperidin-3-yl group, which is further substituted with an acryloyl moiety, is attached to one of the nitrogen atoms of the pyrazole (B372694) ring. The other part of the core is substituted with a 4-phenoxyphenyl group. The defining feature of this molecule, which distinguishes it from Ibrutinib (B1684441), is the presence of a 2-carboxyethyl group attached to a nitrogen atom of the pyrazolo[3,4-d]pyrimidine ring system.

The connectivity of the atoms is represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: C=CC(=O)N1CCCC@HN2C3=C(N=C(C4=CC=C(C=C4)OC5=CC=CC=C5)N3)C(=N)N(C=C2)CCC(=O)O. This notation provides a linear representation of the molecule's two-dimensional structure.

Table 1: Molecular Properties of N1-(2-Carboxyethyl) Ibrutinib

PropertyValue
Systematic Name (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid
Molecular Formula C28H28N6O4
Molecular Weight 512.6 g/mol
SMILES C=CC(=O)N1CCCC@HN2C3=C(N=C(C4=CC=C(C=C4)OC5=CC=CC=C5)N3)C(=N)N(C=C2)CCC(=O)O

Structural Relationship to Parent Compound Ibrutinib

This compound is a close structural analog and is recognized as an impurity of the parent compound, Ibrutinib. pharmaceresearch.com The core heterocyclic structure, the pyrazolo[3,4-d]pyrimidine ring system, and the key pharmacophoric elements, such as the acryloyl group and the 4-phenoxyphenyl moiety, are conserved between the two molecules.

The primary structural difference lies in the substitution on one of the nitrogen atoms of the pyrazole ring. In Ibrutinib, this position is an unsubstituted -NH group within the pyrazole ring. In this compound, this nitrogen atom is alkylated with a 2-carboxyethyl group (-CH2CH2COOH). This modification results in an increase in both the molecular weight and the polarity of the molecule compared to Ibrutinib. The molecular formula of Ibrutinib is C25H24N6O2, highlighting the addition of a C3H4O2 moiety in this compound.

Table 2: Comparison of this compound and Ibrutinib

FeatureThis compoundIbrutinib
Molecular Formula C28H28N6O4C25H24N6O2
Molecular Weight 512.6 g/mol 440.5 g/mol
Key Structural Difference Presence of a 2-carboxyethyl group on the pyrazole ringUnsubstituted NH on the pyrazole ring

Stereochemical Considerations in Research

The stereochemistry of this compound is a critical aspect of its molecular architecture, as indicated by the "(R)" designation in its systematic name. This specifies the configuration of the chiral center located on the piperidine (B6355638) ring. The parent compound, Ibrutinib, is also the (R)-enantiomer.

In the context of kinase inhibitors like Ibrutinib, stereochemistry is paramount as it dictates the three-dimensional arrangement of the molecule, which in turn governs its binding affinity and selectivity for its biological target, Bruton's tyrosine kinase (BTK). The specific (R)-configuration of Ibrutinib is essential for its potent and covalent inhibition of BTK. It is highly probable that the (S)-enantiomer would exhibit significantly different, likely reduced, biological activity.

For research applications involving this compound, maintaining the (R)-stereochemistry is crucial for studies aiming to understand its potential off-target effects or its properties as a reference standard in the analysis of Ibrutinib. Any alteration in the stereochemistry at this position would be expected to have a profound impact on the molecule's interaction with protein binding sites. Therefore, the stereochemical purity of this compound is a key consideration for its use in scientific investigations.

Synthetic Pathways and Preparation Strategies for Research Standards

Chemical Synthesis Approaches for N1-(2-Carboxyethyl) Ibrutinib (B1684441)

N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib characterized by the addition of a 2-carboxyethyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core. Its chemical name is (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid. synzeal.compharmaceresearch.comchemicea.com The synthesis of this compound for use as a reference standard involves a targeted chemical modification of an Ibrutinib-related precursor.

While detailed synthetic procedures are often proprietary, a plausible chemical approach involves a Michael addition reaction. This reaction would occur between the N1-H of the pyrazolo[3,4-d]pyrimidine ring of an appropriate Ibrutinib intermediate and an acrylic acid derivative. This process would introduce the desired carboxyethyl moiety onto the core structure. The final steps would then involve the introduction of the acryloyl group onto the piperidine (B6355638) ring to complete the molecule. The synthesis is designed to produce a stable compound with high purity, suitable for analytical applications. pharmaffiliates.com

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
Chemical Name (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoic Acid pharmaceresearch.comchemicea.com
Molecular Formula C₂₈H₂₈N₆O₄ synzeal.comsimsonpharma.compharmaffiliates.com
Molecular Weight 512.6 g/mol synzeal.compharmaceresearch.comaquigenbio.com

| CAS Number | Not Available (NA) | synzeal.comsimsonpharma.compharmaffiliates.comaquigenbio.com |

Identification and Isolation as a Process-Related Impurity of Ibrutinib

Pharmaceutical impurities are categorized based on their origin, including process-related impurities that are formed during the synthesis and purification of the active pharmaceutical ingredient (API). daicelpharmastandards.com this compound is identified as an impurity of Ibrutinib. pharmaffiliates.com Its formation can be attributed to side reactions occurring during the manufacturing process of Ibrutinib.

The presence of reactive starting materials, intermediates, or reagents containing an acrylic acid-like structure could lead to the unintended formation of this compound. For instance, a Michael addition of the pyrazolopyrimidine core to such a reactive species could occur under certain process conditions. The identification and control of such process-related impurities are mandated by regulatory guidelines to ensure the quality, safety, and efficacy of the final drug product. sci-hub.box

Forced degradation studies, which are conducted to understand the stability of a drug substance, have shown that Ibrutinib is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. sci-hub.boxnih.govnih.govresearchgate.net These studies help in identifying potential degradation products that might also arise as impurities during manufacturing or storage. While numerous degradation products of Ibrutinib have been identified through these studies, the specific formation pathway of this compound as a process-related impurity requires careful monitoring during synthesis. nih.govnih.govsemanticscholar.org The isolation of this impurity is often achieved using preparative liquid chromatography, which allows for its structural elucidation via techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govoup.com

Development of Reference Standards for Analytical Methodologies

The development of robust analytical methods is essential for the quality control of pharmaceutical products. jetir.orgctppc.org Reference standards are highly purified compounds used as a benchmark for identifying and quantifying components in a drug substance or product. This compound is synthesized and made available as a high-quality reference standard for this purpose. aquigenbio.com

This reference standard plays a critical role in several analytical applications:

Analytical Method Development: It is used to develop and optimize chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to ensure the separation of the impurity from the main Ibrutinib peak and other potential impurities. nih.govoup.comjetir.org

Method Validation (AMV): The standard is crucial for validating analytical methods according to ICH guidelines, demonstrating specificity, linearity, accuracy, and precision for the quantification of this specific impurity. aquigenbio.comsemanticscholar.org

Quality Control (QC): In routine QC testing of Ibrutinib batches, the reference standard is used to confirm the identity and measure the level of the this compound impurity, ensuring it does not exceed specified limits. synzeal.comaquigenbio.com

Regulatory Submissions: A well-characterized reference standard and the associated analytical data are vital components of regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities. synzeal.comaquigenbio.com

Commercial suppliers provide this compound with a comprehensive Certificate of Analysis, detailing its identity and purity, which is essential for its use as a reference standard in a regulatory-compliant environment. simsonpharma.comaquigenbio.com

Table 2: Compound Names Mentioned

Compound Name
Ibrutinib
This compound

Metabolic Formation and Biotransformation Pathways of Ibrutinib Yielding the N1 2 Carboxyethyl Derivative

Identification in Metabolic Studies of Ibrutinib (B1684441)

N1-(2-Carboxyethyl) ibrutinib has been identified as a metabolite and impurity of ibrutinib. Its characterization has been noted by various chemical and pharmaceutical suppliers, which provide its molecular formula as C28H28N6O4. While it is not one of the most abundant metabolites, its presence points to a specific biotransformation pathway of the parent drug.

Below is a data table detailing the key identifiers of this compound:

IdentifierValue
Compound Name This compound
Molecular Formula C28H28N6O4
Parent Compound Ibrutinib

Proposed Enzymatic Mechanisms of Carboxyethylation at the N1 Position

The formation of this compound is proposed to occur via a Michael addition reaction. This type of reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of ibrutinib, the acryloyl moiety serves as the electrophile.

The proposed mechanism involves the addition of a molecule containing a carboxyethyl group to the nitrogen atom at the N1 position of the pyrazolopyrimidine ring of ibrutinib. While the precise enzymatic catalysis for this specific reaction on ibrutinib is not extensively detailed in published literature, Michael additions in drug metabolism can be either spontaneous (non-enzymatic) or catalyzed by glutathione (B108866) S-transferases (GSTs). It is plausible that a similar enzymatic or non-enzymatic process is responsible for the formation of this metabolite.

Implications for Ibrutinib's Biotransformation Research

The identification of this compound, even as a minor metabolite, contributes to a more comprehensive understanding of ibrutinib's metabolic fate. It highlights that biotransformation is not limited to the major oxidative and glutathione conjugation pathways but also includes other reactions such as Michael additions at various sites on the molecule.

Further research into the formation of this compound could provide deeper insights into the enzymes involved in ibrutinib's metabolism and the potential for drug-drug interactions. Understanding all metabolic pathways is crucial for a complete picture of a drug's pharmacology and toxicology.

Analytical Characterization and Quantification in Research Studies

Chromatographic Methodologies (e.g., HPLC) for Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for the separation and purity assessment of Ibrutinib (B1684441) and its related substances, including N1-(2-Carboxyethyl) Ibrutinib ctppc.orgjetir.org. These methods are essential for quantifying trace-level impurities to ensure the quality of the drug substance nih.gov.

Research studies have developed and validated various stability-indicating HPLC and UPLC methods for this purpose. A common approach involves using a reversed-phase C18 column mdpi.com. The mobile phase composition is carefully optimized to achieve effective separation of Ibrutinib from its impurities. For instance, a UPLC method utilized an ACQUITY UPLC BEH C18 column with a mobile phase consisting of 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile nih.gov. Method parameters such as pH, column temperature, and flow rate are optimized through a Quality-by-Design (QbD) approach to ensure robustness nih.gov.

These analytical methods allow for the precise determination of Ibrutinib in various matrices, including pharmaceutical preparations and biological samples like human plasma ctppc.orgfarmaciajournal.com. The validation of these methods according to ICH guidelines confirms their linearity, accuracy, precision, and robustness, ensuring reliable quantification of impurities like this compound nih.govmdpi.com.

Parameter Example UPLC Method Conditions for Ibrutinib and Impurities nih.gov
Stationary Phase (Column) ACQUITY UPLC BEH C18
Mobile Phase 0.02 M formic acid in water and 0.02 M formic acid in acetonitrile
pH 2.5
Column Temperature 28°C
Flow Rate 0.55 mL/min
Detection UV Detection
Runtime ~5 minutes

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry (MS): Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identifying drug metabolites and impurities researchgate.net. For this compound, high-resolution mass spectrometry provides an accurate mass measurement, which helps in determining its elemental composition (C28H28N6O4) chromatoscientific.comaquigenbio.compharmaffiliates.com. The fragmentation pattern observed in the MS/MS spectrum offers detailed structural information, allowing for the unambiguous identification of the molecule by analyzing how it breaks apart. The multiple reaction monitoring (MRM) mode in LC-MS/MS can be used for sensitive and specific quantification nih.gov.

Nuclear Magnetic Resonance (NMR): Proton (¹H) NMR spectroscopy is used to elucidate the molecular structure. It provides information about the chemical environment of hydrogen atoms within the molecule nih.gov. The analysis of chemical shifts, integration of peak areas, and spin-spin coupling patterns allows for the confirmation of the presence of key structural features, such as the acryloyl group, the piperidine (B6355638) ring, the phenoxyphenyl moiety, and the addition of the carboxyethyl group at the N1 position of the pyrazolopyrimidine core, distinguishing it from the parent drug, Ibrutinib.

Technique Application for this compound Information Obtained
Mass Spectrometry (MS/MS) Identification and quantification of the impurity/metabolite researchgate.netnih.gov.Molecular weight (512.57 g/mol ), elemental composition (C28H28N6O4), and structural information from fragmentation patterns pharmaffiliates.com.
NMR Spectroscopy (¹H NMR) Complete structural elucidation and confirmation nih.gov.Detailed information on the arrangement of atoms and functional groups, confirming the specific site of the carboxyethyl modification.

Application as an Analytical Reference Standard in Pharmaceutical Research and Quality Control

This compound serves a crucial role as a qualified analytical reference standard in the pharmaceutical industry aquigenbio.com. Reference standards are highly characterized materials used as a benchmark for quality and purity.

In this capacity, this compound is essential for several key applications:

Analytical Method Development: It is used to develop and optimize chromatographic methods to ensure that the analytical procedure can effectively separate this specific impurity from the main Ibrutinib compound and other related substances synzeal.comcleanchemlab.com.

Method Validation (AMV): During method validation, the reference standard is used to confirm the specificity, linearity, accuracy, and precision of the analytical method for quantifying the impurity cleanchemlab.comaquigenbio.com.

Quality Control (QC): In routine QC testing of Ibrutinib drug substance and drug product batches, the reference standard is used to identify and quantify the this compound impurity, ensuring that its level remains within the acceptable limits set by regulatory guidelines synzeal.comaquigenbio.com.

By providing a reliable point of comparison, the use of this compound as a reference standard ensures the consistency, quality, and regulatory compliance of Ibrutinib formulations synzeal.comaquigenbio.com.

Role in Structure Activity Relationship Sar Investigations of Btk Inhibitors

Impact of N1-Carboxyethyl Modification on Molecular Interactions and Target Binding

The introduction of a carboxyethyl group at the N1 position of the pyrazolopyrimidine core of Ibrutinib (B1684441) would significantly alter its physicochemical properties and, consequently, its interaction with the BTK active site. The pyrazolopyrimidine core of Ibrutinib is a key structural feature that anchors the molecule within the ATP-binding pocket of BTK through hydrogen bonding interactions.

A bulky and negatively charged carboxyethyl group at the N1 position could lead to several potential outcomes:

Steric Hindrance: The modification may introduce steric clashes with amino acid residues in the hinge region of the BTK kinase domain, potentially disrupting the optimal binding conformation.

Altered Electrostatics: The carboxylic acid moiety would introduce a negative charge at physiological pH, which could be either beneficial or detrimental depending on the electrostatic environment of the binding pocket. It might form new favorable ionic interactions or unfavorable repulsive interactions.

Solubility and Permeability: The addition of a polar carboxyethyl group would likely increase the aqueous solubility of the compound but could negatively impact its cell permeability, a crucial factor for oral bioavailability.

Without experimental data, the precise impact remains speculative. However, SAR studies of other kinase inhibitors often show that modifications at this position can have a profound effect on target affinity and selectivity.

Comparative Analysis with Ibrutinib and Other Derivatives for BTK Kinase Domain Covalency

A modification at the N1 position with a carboxyethyl group could modulate the electrophilicity of the Michael acceptor in several ways:

Inductive Effects: The electron-withdrawing nature of the carboxylic acid could potentially influence the electron density of the pyrazolopyrimidine ring system, which might be transmitted to the acryloyl moiety, thereby altering its reactivity.

Conformational Changes: The substituent could induce a conformational change in the molecule, affecting the positioning of the acryloyl group relative to the Cys481 residue. Proper orientation is crucial for an efficient covalent reaction to occur.

A comparative analysis would require the synthesis of N1-(2-Carboxyethyl) Ibrutinib and its evaluation in biochemical assays that measure the rate of covalent bond formation with BTK. Such studies would provide valuable insights into how modifications distant from the reactive center can fine-tune the covalent reactivity of the inhibitor.

Contribution to Understanding Ibrutinib's Pharmacophore and Off-Target Binding Profiles

A pharmacophore model for Ibrutinib includes key features such as the pyrazolopyrimidine core for hinge binding, the phenoxyphenyl group that occupies a hydrophobic pocket, and the acryloyl group for covalent interaction. The piperidine (B6355638) ring also plays a role in positioning the acryloyl warhead. nih.gov

Studying a derivative like this compound, if it were synthesized and tested, could contribute to refining this pharmacophore model:

Defining Tolerated Substitutions: It would help to define the steric and electronic limits for substitutions at the N1 position of the pyrazolopyrimidine core.

Selectivity Profiling: Ibrutinib is known to have off-target activities against other kinases that possess a cysteine residue in a homologous position to Cys481 of BTK. nih.gov The introduction of a charged carboxyethyl group could significantly alter the off-target binding profile. This modification might decrease binding to some off-target kinases due to steric or electrostatic repulsion, potentially leading to a more selective inhibitor. Conversely, it could also introduce new, unintended interactions with other kinases.

The table below summarizes the key pharmacophoric features of Ibrutinib and the hypothetical impact of an N1-carboxyethyl modification.

Pharmacophoric FeatureRole in IbrutinibHypothetical Impact of N1-(2-Carboxyethyl) Modification
Pyrazolopyrimidine Core Hinge-binding motifPotential for altered hinge interactions due to steric and electronic effects.
Phenoxyphenyl Group Occupies hydrophobic pocketLikely unaffected, assuming no major conformational change.
Acryloyl Warhead Covalent bond formation with Cys481Potential for altered reactivity due to electronic and conformational changes.
Piperidine Ring Positions the acryloyl groupLikely unaffected, as the modification is on the pyrazolopyrimidine core.
N1-Position Unsubstituted in IbrutinibIntroduction of a bulky, charged group, likely impacting affinity and selectivity.

Preclinical Pharmacological and Cellular Research Potentials in Vitro and Non Human in Vivo

Investigation of Direct Activity on Bruton's Tyrosine Kinase (BTK)

There is currently no publicly available data from in vitro kinase assays or binding studies that specifically detail the direct inhibitory activity of N1-(2-Carboxyethyl) Ibrutinib (B1684441) on Bruton's tyrosine kinase (BTK). The primary active metabolite of ibrutinib has been identified as PCI-45227 (a dihydrodiol metabolite), which exhibits approximately 15-fold lower inhibitory activity against BTK compared to the parent compound, ibrutinib. However, the BTK inhibitory potency of other metabolites, including the carboxylic acid metabolite believed to be N1-(2-Carboxyethyl) Ibrutinib, has not been reported.

Data on the direct BTK activity of this compound is not available in the public domain.

Evaluation of Potential Off-Target Kinase Inhibition

The off-target kinase profile of ibrutinib is well-documented and contributes to some of its observed adverse effects. However, a similar comprehensive kinase panel screening for this compound has not been published. Without such studies, it is impossible to ascertain whether this metabolite retains any of the off-target activities of ibrutinib or if it possesses a unique kinase inhibition profile. Understanding the off-target effects is crucial for a complete preclinical characterization, yet this information remains elusive for this compound.

No data is publicly available regarding the off-target kinase inhibition profile of this compound.

Assessment in Cellular Models for B-cell Signaling Pathway Modulation

Ibrutinib potently inhibits B-cell receptor (BCR) signaling, which is a cornerstone of its therapeutic efficacy in B-cell malignancies. Preclinical studies have extensively demonstrated ibrutinib's ability to block downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. There is, however, a significant gap in the scientific literature regarding the effects of this compound in cellular models of B-cell signaling. It is unknown whether this metabolite can modulate BCR signaling or other important pathways within B-cells.

There are no published studies assessing the impact of this compound on B-cell signaling pathways in cellular models.

Potential Role in Non-Human Preclinical Models for Disease Research

The utility of ibrutinib has been extensively studied in various non-human preclinical models for a range of B-cell malignancies and autoimmune diseases. These in vivo studies have been instrumental in establishing its mechanism of action and therapeutic potential. In stark contrast, there is no evidence in the public domain of this compound being investigated in any non-human preclinical models for disease research. Its pharmacokinetic and pharmacodynamic properties, as well as its potential efficacy or toxicity in vivo, remain completely uncharacterized.

The role and effects of this compound in non-human preclinical models have not been reported in publicly available literature.

Advanced Applications in Drug Discovery and Chemical Biology Research

Significance as a Degradation Product in Drug Stability Research

The stability of a drug substance is a critical attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential in identifying potential degradation products and understanding the degradation pathways of a drug molecule under various stress conditions, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.govsci-hub.box N1-(2-Carboxyethyl) Ibrutinib (B1684441) has been identified as a degradation product of ibrutinib, particularly under hydrolytic and oxidative stress conditions. nih.govsci-hub.boxnih.govresearchgate.net

Comprehensive studies have shown that ibrutinib is susceptible to degradation in acidic and alkaline environments, as well as upon exposure to oxidative agents. nih.govsci-hub.box In these studies, various degradation products are formed, and their characterization is crucial for establishing the stability-indicating nature of analytical methods. The presence of N1-(2-Carboxyethyl) Ibrutinib as a degradation product highlights a potential pathway of ibrutinib decomposition. Understanding the formation of this and other degradation products is vital for the development of stable formulations of ibrutinib. nih.govnih.gov

Below is a table summarizing the conditions under which ibrutinib degradation has been observed, leading to the formation of various byproducts, including this compound.

Stress ConditionTemperatureDurationKey Degradation ProductsReference
Acidic Hydrolysis (1 M HCl)80 °C8 hDP-I (potentially related to this compound) sci-hub.box
Alkaline Hydrolysis (1 M NaOH)80 °C8 hDP-I, DP-II, DP-V, DP-VIII, DP-IX sci-hub.box
Oxidative DegradationRoom Temperature-DP-III, DP-IV, DP-VI, DP-VII, DP-X sci-hub.box

Potential as a Modular Component in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. nih.gov A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The carboxylic acid moiety of this compound makes it an ideal precursor for the synthesis of BTK-targeting PROTACs. This functional group provides a convenient attachment point for the linker, which is a critical element in PROTAC design.

The linker in a PROTAC plays a crucial role in its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The length and composition of the linker are key design parameters that must be optimized for each target. The carboxyethyl group of this compound allows for the systematic variation of the linker through standard amide bond formation or other conjugation chemistries. Researchers can synthesize a library of PROTACs with different linker lengths and compositions to identify the optimal geometry for inducing BTK degradation. nih.gov

The ability to induce the degradation of BTK, rather than simply inhibiting its kinase activity, offers several potential advantages. nih.govnih.gov Targeted degradation can overcome resistance mechanisms associated with mutations in the BTK active site, such as the C481S mutation that confers resistance to ibrutinib. nih.gov By using an ibrutinib-derived warhead, PROTACs can effectively target both wild-type and mutant BTK for degradation. patsnap.com this compound, as a key building block, facilitates the development of these next-generation therapeutics that have the potential to be more potent and have a more durable effect than traditional inhibitors. nih.govnih.gov

Contribution to Understanding Ibrutinib Resistance Mechanisms from a Chemical Perspective

The emergence of resistance to ibrutinib, primarily through the C481S mutation in the BTK active site, has posed a significant clinical challenge. nih.govsemanticscholar.org From a chemical perspective, understanding the structural basis of this resistance is paramount for the design of new inhibitors. The covalent bond formation between ibrutinib's acrylamide (B121943) group and the cysteine at position 481 is disrupted when cysteine is replaced by serine. mdpi.com

While this compound itself is not directly involved in the resistance mechanism, its study contributes to a deeper understanding of the structure-activity relationships of ibrutinib and its analogs. By modifying the ibrutinib scaffold at the N1 position, as in this compound, chemists can probe the steric and electronic requirements for binding to both wild-type and mutant BTK. This knowledge is invaluable for the rational design of second- and third-generation BTK inhibitors that can overcome known resistance mutations.

Utility in Fragment-Based Drug Discovery or Combinatorial Chemistry Libraries

Fragment-based drug discovery (FBDD) and combinatorial chemistry are powerful strategies for identifying novel drug leads. drugdiscoverychemistry.com In FBDD, small chemical fragments are screened for weak binding to a biological target, and promising hits are then optimized into more potent leads. nih.gov Combinatorial chemistry involves the synthesis of large libraries of related compounds to explore a wide chemical space.

This compound, with its core pyrazolopyrimidine scaffold and a reactive handle, is a valuable building block for both approaches. researchgate.net The carboxylic acid allows for its incorporation into combinatorial libraries through automated synthesis, enabling the rapid generation of a diverse set of ibrutinib analogs. In the context of FBDD, the pyrazolopyrimidine core of this compound can be considered a "privileged fragment" that can be further elaborated to target other kinases or even unrelated proteins. researchgate.net The ability to readily modify this scaffold through the carboxyethyl group enhances its utility in generating novel chemical entities with diverse biological activities. nih.govnih.gov

Future Research Directions and Unexplored Avenues for N1 2 Carboxyethyl Ibrutinib

Exploration of Undiscovered Biological Activities Beyond BTK Modulation

While N1-(2-Carboxyethyl) Ibrutinib (B1684441) is structurally related to ibrutinib, its own biological activity profile remains largely uncharacterized. A primary avenue of future research should be a systematic investigation into its potential effects on various biological targets beyond BTK. Given that ibrutinib itself is known to have off-target effects, it is plausible that its metabolites may also exhibit activity against other kinases or cellular pathways. nih.govajmc.comnih.gov

Novel Synthetic Routes for Stereoselective Production

The development of efficient and stereoselective synthetic routes for N1-(2-Carboxyethyl) Ibrutinib is a critical step for enabling in-depth biological and structural studies. Currently, this compound is primarily obtained as an impurity or through metabolic processes, which does not allow for the production of large quantities required for extensive research.

Future synthetic strategies should focus on the asymmetric synthesis of the chiral carboxylic acid precursor or the stereoselective introduction of the 2-carboxyethyl group onto the ibrutinib scaffold. rsc.orgresearchgate.netrsc.org Methodologies such as organocatalysis or transition-metal catalysis could be explored to achieve high enantiomeric excess. rsc.orgresearchgate.netrsc.org The development of a robust and scalable synthetic pathway would not only provide a reliable source of the compound for research purposes but also be valuable for the synthesis of related derivatives for structure-activity relationship (SAR) studies.

Synthetic ApproachKey FeaturesPotential Advantages
Asymmetric Michael AdditionStereoselective addition of a carboxylate equivalent to an acrylamide (B121943) precursor.Direct introduction of the chiral center.
Chiral Pool SynthesisUtilization of a pre-existing chiral starting material containing the carboxyethyl group.Potentially fewer steps and higher stereochemical purity.
Enzymatic ResolutionSeparation of a racemic mixture of this compound using a stereoselective enzyme.Applicable if a racemic synthesis is more straightforward.

Advanced Structural Studies (e.g., Co-crystallography with Protein Targets)

To date, there are no publicly available crystal structures of this compound, either alone or in complex with a protein target. Advanced structural studies, particularly co-crystallography, would provide invaluable insights into its molecular interactions. Should this metabolite exhibit activity against a particular protein, obtaining a co-crystal structure would elucidate the precise binding mode and the key intermolecular interactions.

Techniques such as X-ray crystallography could be employed to determine the three-dimensional structure of this compound bound to a target protein. rcsb.org This information would be instrumental in understanding the molecular basis of its activity and would provide a rational basis for the design of new and more potent analogs. Various methods for co-crystallization, including solvent evaporation, slurry, and anti-solvent crystallization, could be explored. nih.govpharmacyjournal.innih.govijprajournal.com

Application in Chemoinformatic Modeling and Predictive Pharmacology

The unique chemical structure of this compound makes it a valuable data point for the development and refinement of chemoinformatic models. These computational tools are increasingly used to predict the metabolism, toxicity, and pharmacological activity of new chemical entities. eurekaselect.comoup.comnih.govfrontiersin.orgresearchgate.net

Future research could involve the use of this compound in the development of quantitative structure-activity relationship (QSAR) models for ibrutinib derivatives. japsonline.comnih.govresearchgate.net By correlating the structural features of this compound with its (yet to be determined) biological activity, these models could help in the design of new BTK inhibitors with improved metabolic profiles or reduced off-target effects. Furthermore, in silico toxicity prediction models could be employed to assess the potential for adverse effects associated with this metabolite. nih.govlabtoo.com The application of such predictive models can help to prioritize experimental studies and accelerate the drug discovery process. eurekaselect.comnih.gov

Modeling ApproachApplication for this compoundPotential Outcome
QSAR ModelingInclusion as a data point to correlate structure with biological activity.Improved predictive models for the design of novel BTK inhibitors.
Molecular DockingPredicting binding modes with various protein targets.Identification of potential off-targets and understanding of binding interactions.
ADMET PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity.Early identification of potential liabilities and guidance for experimental testing.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of N1-(2-Carboxyethyl) Ibrutinib to ensure reproducibility?

  • Methodological Answer : Synthesis protocols should include detailed reaction conditions (e.g., solvent, temperature, catalyst) and purification methods (e.g., HPLC, recrystallization). Characterization requires spectroscopic validation (1H/13C NMR, FT-IR) and mass spectrometry to confirm molecular structure. Purity must be quantified via chromatographic methods (e.g., ≥95% by HPLC), with batch-to-batch consistency documented. For novel derivatives, elemental analysis and X-ray crystallography may further validate identity .

Q. What experimental controls are critical for assessing the biochemical activity of this compound in vitro?

  • Methodological Answer : Include positive controls (e.g., unmodified ibrutinib) and negative controls (vehicle-only treatments). Dose-response curves should span physiologically relevant concentrations (nM to μM). Validate target engagement using enzymatic assays (e.g., BTK inhibition kinetics) and cellular models (e.g., Ramos B-cell lines). Replicate experiments across independent cell passages to minimize variability .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer : Standardize assay conditions (pH, temperature, ATP concentration for kinase assays). Compare data using consistent normalization methods (e.g., % inhibition relative to controls). Perform meta-analyses to identify confounding variables (e.g., cell type, incubation time) and validate findings with orthogonal assays (e.g., Western blotting for phospho-BTK levels) .

Advanced Research Questions

Q. What preclinical models best evaluate the efficacy of this compound in overcoming ibrutinib resistance in B-cell malignancies?

  • Methodological Answer : Use patient-derived xenografts (PDX) with documented BTK C481 mutations or ABC-subtype diffuse large B-cell lymphoma (DLBCL) models. Monitor pharmacokinetic/pharmacodynamic (PK/PD) relationships via serial plasma/tissue sampling. Combine with transcriptomic profiling (RNA-seq) to identify resistance mechanisms (e.g., alternative kinase activation) .

Q. How can researchers design experiments to assess off-target cardiovascular effects of this compound?

  • Methodological Answer : Conduct hERG channel inhibition assays to predict arrhythmia risk. Use induced pluripotent stem cell (iPSC)-derived cardiomyocytes to model drug-induced cytotoxicity. In vivo, monitor blood pressure and echocardiography in chronic toxicity studies. Cross-reference findings with clinical adverse event databases (e.g., FAERS) for translational relevance .

Q. What statistical approaches resolve contradictions in clinical efficacy data for this compound combination therapies?

  • Methodological Answer : Apply Cox proportional hazards models to adjust for covariates (e.g., prior therapy lines, genetic markers). Use Bayesian meta-analysis to pool heterogeneous datasets, weighting studies by sample size and follow-up duration. Stratify responders via unsupervised clustering of biomarkers (e.g., CD19+/CD5+ cells in CLL) .

Q. How can researchers validate the hypothesis that this compound modulates glioma stem cell self-renewal via BMX/STAT3 inhibition?

  • Methodological Answer : Employ glioblastoma stem cell (GSC) spheroids in 3D culture. Knock down BMX/STAT3 via CRISPR-Cas9 and assess rescue effects. Measure stemness markers (SOX2, OCT4) via flow cytometry. Validate in orthotopic mouse models with bioluminescent tracking of tumor growth .

Data Presentation and Reproducibility Guidelines

  • Raw Data : Include primary datasets (e.g., NMR spectra, dose-response curves) in supplementary materials with metadata (instrument settings, software versions) .
  • Contradictory Findings : Discuss limitations (e.g., assay sensitivity, sample size) and propose follow-up experiments (e.g., isoform-specific inhibitors, genetic screens) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and justify sample sizes via power calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.